N2,9-Diacetylguanine

Description

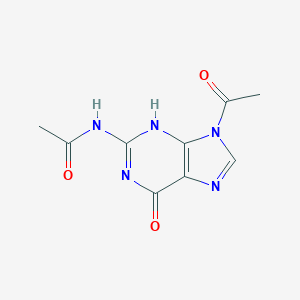

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(9-acetyl-6-oxo-1H-purin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O3/c1-4(15)11-9-12-7-6(8(17)13-9)10-3-14(7)5(2)16/h3H,1-2H3,(H2,11,12,13,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GILZZWCROUGLIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10184648 | |

| Record name | N2,9-Diacetylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3056-33-5 | |

| Record name | 2,9-Diacetylguanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3056-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2,9-Diacetylguanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003056335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N2,9-Diacetylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(9-acetyl-6,9-dihydro-6-oxo-1H-purin-2-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.353 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,9-DIACETYLGUANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VUW2B9YR95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N2,9-Diacetylguanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N2,9-Diacetylguanine is a key synthetic intermediate in the production of several antiviral medications, most notably acyclovir and ganciclovir. This technical guide provides a comprehensive overview of its chemical properties, including its physicochemical characteristics, stability, and spectroscopic profile. Detailed experimental protocols for its synthesis and purification are presented, along with an exploration of its role in the mechanism of action of resultant antiviral drugs. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and synthesis of antiviral therapeutics.

Chemical and Physical Properties

This compound is a di-acetylated derivative of the purine base guanine. The acetylation at the N2 and N9 positions modifies its solubility and reactivity, making it a versatile precursor in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉N₅O₃ | [1][2] |

| Molecular Weight | 235.20 g/mol | [1][2] |

| CAS Number | 3056-33-5 | [1][2] |

| Appearance | White to off-white or brownish crystalline powder | [3] |

| Melting Point | 285 °C (with decomposition) | [4][5] |

| Density | Approximately 1.67 g/cm³ (predicted) | [3] |

| pKa | 8.37 ± 0.20 (predicted) | [3] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Source(s) |

| Water | Practically insoluble | [3] |

| Methanol | Soluble | [3] |

| Ethanol | Slightly soluble | [3] |

| Chloroform | Very slightly soluble | |

| N,N-Dimethylformamide (DMF) | Very soluble | |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble (with heating) | [3] |

| Glacial Acetic Acid | Sparingly soluble | |

| Aqueous Base | Slightly soluble (with heating) | [3] |

Stability:

This compound should be stored in a dry, sealed container at room temperature, although storage at -20°C is also recommended for long-term preservation.[3][6] The acetyl groups are susceptible to hydrolysis, particularly under basic or strongly acidic conditions, which would yield mono-acetylated guanine or guanine.

Spectroscopic Data

The structural identity of this compound can be confirmed through various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR data are available and can be used to confirm the presence and location of the acetyl groups and the purine ring structure.[7]

-

-

Infrared (IR) Spectroscopy:

-

FT-IR spectra will show characteristic absorption bands for the carbonyl groups of the acetyl moieties, the amide linkage, and the purine ring system.

-

-

Mass Spectrometry (MS):

-

Mass spectral analysis will confirm the molecular weight of the compound.

-

Experimental Protocols

The synthesis of this compound is a critical step in the manufacturing of acyclovir and related antiviral drugs. Several methods have been developed, primarily involving the acetylation of guanine.

Synthesis of this compound from Guanine

This protocol is based on the acetylation of guanine using acetic anhydride.

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Materials:

-

Guanine

-

Acetic anhydride

-

Pyridine or Glacial Acetic Acid (as solvent)

-

4-Dimethylaminopyridine (DMAP) (catalyst, optional)

-

Distilled water

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend guanine in an excess of pyridine or glacial acetic acid.[8][9]

-

Addition of Reagents: Add a catalytic amount of DMAP (if used) to the suspension. Slowly add an excess of acetic anhydride to the mixture.[8]

-

Reaction: Heat the reaction mixture to reflux (typically around 120-130°C) and maintain for several hours (e.g., 18-23 hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).[8]

-

Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath to precipitate the product.[9]

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water and then a small amount of cold ethanol to remove residual acetic acid and unreacted starting materials.[8]

-

Drying: Dry the resulting white to off-white solid under vacuum to obtain crude this compound.[9]

Purification by Recrystallization

For obtaining a high-purity product, recrystallization can be performed.

Materials:

-

Crude this compound

-

Suitable recrystallization solvent (e.g., acetic acid, dimethylformamide)

Procedure:

-

Dissolution: Dissolve the crude this compound in a minimum amount of hot recrystallization solvent.

-

Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Allow the hot solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Role in Antiviral Drug Action

This compound is a crucial intermediate in the synthesis of acyclic nucleoside analogues like acyclovir and ganciclovir, which are potent antiviral drugs.[5] The diacetylated form allows for subsequent chemical modifications to introduce the acyclic side chain. The antiviral mechanism of action of these drugs is well-established and primarily targets viral DNA synthesis.[10][11][12]

Signaling Pathway of Acyclovir Action

Caption: Mechanism of action of acyclovir, a drug synthesized from this compound.

The mechanism proceeds as follows:

-

Selective Phosphorylation: Acyclovir is selectively phosphorylated to acyclovir monophosphate by a viral-encoded thymidine kinase (TK). This initial phosphorylation step is crucial for the drug's selectivity, as uninfected host cells do not efficiently phosphorylate acyclovir.[10][11][12]

-

Conversion to Triphosphate: Host cell kinases then convert the monophosphate form to acyclovir diphosphate and subsequently to the active acyclovir triphosphate (ACV-TP).[10]

-

Inhibition of Viral DNA Polymerase: ACV-TP acts as a competitive inhibitor of the viral DNA polymerase.[11][12]

-

Chain Termination: Upon incorporation into the growing viral DNA strand, acyclovir monophosphate lacks a 3'-hydroxyl group, which is necessary for the addition of the next nucleotide. This results in the termination of the DNA chain, thereby halting viral replication.[10][13]

While this compound itself is not the active antiviral agent, its chemical properties are essential for the efficient synthesis of these life-saving drugs. There is also some suggestion that related compounds may inhibit ribonucleotide reductase, an enzyme responsible for producing the building blocks for DNA synthesis, which could represent a synergistic mechanism of action.[6][14][15]

Conclusion

This compound is a compound of significant interest in medicinal chemistry and drug development due to its pivotal role as a precursor to potent antiviral agents. A thorough understanding of its chemical properties, including its synthesis, purification, and reactivity, is essential for optimizing the production of these important therapeutics. This guide provides a consolidated resource of technical information to aid researchers and professionals in their work with this key intermediate.

References

- 1. scbt.com [scbt.com]

- 2. 2,9-Diacetylguanine | C9H9N5O3 | CID 135433594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sfdchem.com [sfdchem.com]

- 4. This compound | 3056-33-5 | TCI AMERICA [tcichemicals.com]

- 5. This compound | 3056-33-5 [chemicalbook.com]

- 6. This compound | 3056-33-5 | FD02958 | Biosynth [biosynth.com]

- 7. researchgate.net [researchgate.net]

- 8. CN106243107A - A kind of N2, the preparation method of 9 diacetyl guanines - Google Patents [patents.google.com]

- 9. JPH0770124A - Production of acetylguanine - Google Patents [patents.google.com]

- 10. Aciclovir - Wikipedia [en.wikipedia.org]

- 11. Mechanism of action and selectivity of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Acyclovir: discovery, mechanism of action, and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ribonucleotide reductase inhibitors hydroxyurea, didox, and trimidox inhibit human cytomegalovirus replication in vitro and synergize with ganciclovir - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ribonucleotide reductase inhibitors hydroxyurea, didox, and trimidox inhibit human cytomegalovirus replication in vitro and synergize with ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

N2,9-Diacetylguanine synthesis from guanine and acetic anhydride

An In-depth Overview for Researchers and Drug Development Professionals

N2,9-Diacetylguanine is a crucial intermediate in the synthesis of various antiviral medications, including the widely used acyclovir and ganciclovir.[1] Its preparation involves the acetylation of guanine using acetic anhydride. This guide provides a comprehensive overview of the synthesis, detailing experimental protocols and quantitative data to support research and development in this area.

Reaction Overview

The fundamental reaction involves the treatment of guanine with acetic anhydride, leading to the addition of acetyl groups at the N2 and N9 positions. The reaction can be influenced by various factors, including temperature, reaction time, and the use of catalysts, which can significantly impact the yield and purity of the final product.

Experimental Protocols

Several methods for the synthesis of this compound have been reported, each with specific conditions and outcomes. Below are detailed protocols from various studies.

Protocol 1: Acetic Anhydride with Dicyclohexylamine Trifluoromethanesulfonate Catalyst

This method utilizes a catalyst to facilitate the reaction.

-

Reagents:

-

Guanine: 15.1g (0.10 mol)

-

Acetic Anhydride: 61.2g (0.6 mol)

-

Ice: 30mL

-

Dicyclohexylamine trifluoromethanesulfonate: 1.65g (5 mmol)

-

-

Procedure:

-

Combine guanine, acetic anhydride, and ice in a 500mL three-necked flask equipped with a mechanical stirrer and a thermometer.

-

Add dicyclohexylamine trifluoromethanesulfonate to the mixture.

-

Heat the mixture to 130°C and stir for 12 hours.

-

After the reaction, reduce the pressure to 5mmHg to distill off a portion of the solvent.

-

Cool the mixture and filter to collect the precipitate.

-

Wash the filter cake first with ethanol and then with water until the filtrate is clear.

-

Dry the solid at 60°C to obtain this compound.[2]

-

Protocol 2: Acetic Anhydride with Aniline Trifluoromethanesulfonate Catalyst

This protocol employs a different trifluoromethanesulfonate salt as a catalyst.

-

Reagents:

-

Guanine: 15.1g (0.10 mol)

-

Acetic Anhydride: 102.0g (1.0 mol)

-

Glacial Acetic Acid: 15mL

-

Aniline trifluoromethanesulfonate: 2.44g (10 mmol)

-

-

Procedure:

-

In a 500mL three-necked flask with a mechanical stirrer and thermometer, add guanine, acetic anhydride, glacial acetic acid, and aniline trifluoromethanesulfonate.

-

Heat the mixture to 130°C and allow it to react for 10 hours.

-

Following the reaction, reduce the pressure to 5mmHg and distill off some of the solvent.

-

Cool the reaction mixture and filter.

-

Wash the collected solid first with ethanol and then with water until the filtrate is clear.

-

Dry the solid at 60°C to yield the final product.[3]

-

Protocol 3: Two-Stage Acetylation in an Autoclave

This method involves a two-step process to first produce N2-monoacetylguanine, which is then further acetylated.

-

Step 1: Synthesis of N2-monoacetylguanine

-

Charge an autoclave with guanine and acetic acid containing acetic anhydride.

-

Heat and stir the mixture to dissolve the guanine and form N2-monoacetylguanine.

-

-

Step 2: Synthesis of this compound

-

Concentrate the reaction liquid from Step 1.

-

Add additional acetic anhydride to the concentrate.

-

Heat the mixture in an autoclave or under atmospheric pressure at 132-133°C for 1 hour.

-

Cool the reaction solution to approximately 5°C to precipitate the product.

-

Filter the crystals, wash with acetic anhydride, and dry to obtain white this compound.[4]

-

Protocol 4: Microwave-Assisted Synthesis

This protocol utilizes microwave irradiation to accelerate the reaction.

-

Reagents:

-

Guanine

-

Acetic Anhydride

-

p-Toluenesulfonic acid (p-TsOH) as a catalyst

-

-

Optimal Conditions:

-

Molar ratio of n(acetic anhydride)/n(guanine)/n(p-TsOH) = 15/1/0.1

-

Microwave power: 500 W

-

Reaction time: 10 min[5]

-

Quantitative Data Summary

The following table summarizes the key quantitative data from the described experimental protocols.

| Protocol | Guanine (mol) | Acetic Anhydride (mol) | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Melting Point (°C) |

| Protocol 1 | 0.10 | 0.6 | Dicyclohexylamine trifluoromethanesulfonate | 130 | 12 | 92.8 | - |

| Protocol 2 | 0.10 | 1.0 | Aniline trifluoromethanesulfonate | 130 | 10 | 91.5 | - |

| Protocol 2 (variant) | 0.10 | 0.80 | Aniline trifluoromethanesulfonate | 120 | 16 | 95.7 | - |

| Protocol 2 (variant) | 0.10 | 0.60 | Diphenylamine trifluoromethanesulfonate | 100 | 18 | 90.0 | - |

| Protocol 3 | - | - | None specified | 132-133 | 1 | 92.5 - 97.6 | 271 (decomposition) |

| Protocol 4 | - | - | p-Toluenesulfonic acid | - | 0.17 (10 min) | 91.5 | - |

Note: "-" indicates data not specified in the source.

Experimental Workflow

The general workflow for the synthesis of this compound from guanine and acetic anhydride can be visualized as follows:

Caption: General workflow for the synthesis of this compound.

Logical Relationship of Synthesis Steps

The synthesis follows a logical progression from reactants to the final purified product. The key steps and their relationships are outlined below.

Caption: Logical flow of the this compound synthesis process.

References

Spectroscopic and Synthetic Profile of N²,9-Diacetylguanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N²,9-Diacetylguanine is a key intermediate in the synthesis of various antiviral nucleoside analogues, most notably Acyclovir and its derivatives. As a protected form of guanine, it facilitates regioselective alkylation at the N9 position, a critical step in the production of these therapeutic agents. This technical guide provides an in-depth overview of the spectroscopic data for N²,9-diacetylguanine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for its synthesis and characterization.

Spectroscopic Data

The following tables summarize the key spectroscopic data for N²,9-diacetylguanine, providing a quantitative reference for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H and ¹³C NMR Spectroscopic Data for N²,9-Diacetylguanine in DMSO-d₆

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H-8 | ~8.0-8.5 | ~145-150 |

| N²-COCH₃ | ~2.2-2.3 | ~24-25 |

| N⁹-COCH₃ | ~2.7-2.8 | ~25-26 |

| N²-CO | Not Applicable | ~170-173 |

| N⁹-CO | Not Applicable | ~168-170 |

| C-2 | Not Applicable | ~147-150 |

| C-4 | Not Applicable | ~150-153 |

| C-5 | Not Applicable | ~118-122 |

| C-6 | Not Applicable | ~155-158 |

Note: The exact chemical shifts can vary slightly depending on the specific experimental conditions. The data presented here are based on typical values for N²,9-diacetylguanine and related structures.

Infrared (IR) Spectroscopy

Table 2: Characteristic IR Absorption Bands for N²,9-Diacetylguanine (ATR-Neat)

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400-3200 | N-H Stretch | Amide |

| ~3100-3000 | C-H Stretch | Aromatic/Heteroaromatic |

| ~1700-1650 | C=O Stretch | Amide (Acetyl) |

| ~1650-1550 | C=N, C=C Stretch | Purine Ring |

| ~1250-1000 | C-N Stretch | Amine/Amide |

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for N²,9-Diacetylguanine (Electrospray Ionization - ESI)

| m/z Value | Interpretation |

| 236 | [M+H]⁺ (Protonated Molecule) |

| 194 | [M+H - CH₂CO]⁺ (Loss of ketene from N⁹-acetyl) |

| 152 | [M+H - 2(CH₂CO)]⁺ (Loss of both ketene moieties) |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of N²,9-diacetylguanine are provided below.

Synthesis of N²,9-Diacetylguanine from Guanine

This protocol describes the acetylation of guanine using acetic anhydride.

Materials:

-

Guanine

-

Acetic Anhydride

-

Pyridine (or another suitable solvent)

-

4-Dimethylaminopyridine (DMAP) (catalyst)

-

Chloroacetic Chloride (acylating agent, alternative to acetic anhydride)

-

Distilled Water

-

Acetic Acid

Procedure:

-

Suspend guanine in pyridine in a reaction vessel equipped with a stirrer and a reflux condenser.

-

Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to the suspension.

-

Cool the mixture in an ice bath to approximately 5°C.

-

Slowly add chloroacetic chloride (or a molar excess of acetic anhydride) dropwise to the cooled suspension, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Heat the reaction mixture under reduced pressure to distill off the pyridine and any excess acylating agent.

-

Wash the resulting solid residue with distilled water to remove any water-soluble impurities.

-

Dissolve the solid in acetic acid and filter to remove any insoluble material.

-

Crystallize the N²,9-diacetylguanine from the acetic acid solution by cooling.

-

Collect the crystals by filtration, wash with a small amount of cold distilled water, and dry under vacuum.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of N²,9-diacetylguanine in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Ensure the sample is fully dissolved; gentle warming or vortexing can aid dissolution.

-

Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

Data Acquisition (¹H and ¹³C NMR):

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

Solvent: DMSO-d₆

-

Temperature: 25°C

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. The residual solvent peak of DMSO-d₅ at ~2.50 ppm can be used as a reference.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. The solvent peak of DMSO-d₆ at ~39.52 ppm can be used as a reference.

Infrared (IR) Spectroscopy (ATR-Neat)

Procedure:

-

Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean. Record a background spectrum of the clean, empty crystal.

-

Place a small amount of the solid N²,9-diacetylguanine powder onto the center of the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal surface.

-

Acquire the IR spectrum over a range of 4000 to 400 cm⁻¹.

-

After data collection, release the pressure, remove the sample, and clean the crystal with a suitable solvent (e.g., isopropanol).

Mass Spectrometry (ESI)

Sample Preparation:

-

Prepare a stock solution of N²,9-diacetylguanine in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution with the mobile phase (e.g., a mixture of water and acetonitrile with a small amount of formic acid for positive ion mode) to a final concentration of 1-10 µg/mL.

-

Filter the final solution through a 0.2 µm syringe filter before introduction into the mass spectrometer.

Data Acquisition:

-

Mass Spectrometer: An electrospray ionization mass spectrometer (ESI-MS).

-

Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

-

Infusion: The sample can be introduced into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-300).

Visualizations

The following diagrams illustrate key workflows related to N²,9-diacetylguanine.

Caption: Synthetic workflow for the preparation of N²,9-diacetylguanine.

Caption: Logical workflow for the synthesis of Acyclovir from N²,9-diacetylguanine.

Solubility Profile of N2,9-Diacetylguanine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N2,9-Diacetylguanine in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on presenting the existing qualitative solubility information and outlines a detailed experimental protocol for the quantitative determination of its solubility. This guide is intended to be a valuable resource for researchers and professionals involved in the development and formulation of drugs containing this compound.

Qualitative Solubility Data

This compound, an important intermediate in the synthesis of antiviral drugs such as acyclovir, exhibits a varied solubility profile across different organic solvents. The following table summarizes the available qualitative solubility data.

| Solvent | Solubility Description |

| N,N-Dimethylformamide (DMF) | Very Soluble |

| Methanol | Soluble |

| Glacial Acetic Acid | Sparingly Soluble |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble (with heating) |

| Aqueous Base | Slightly Soluble (with heating) |

| Chloroform | Very Slightly Soluble |

| Water | Practically Insoluble |

This data is compiled from various chemical supplier specifications and literature reviews. The terms are based on standard pharmacopeia definitions.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise quantitative solubility data for this compound, the thermodynamic shake-flask method is recommended. This method is considered the gold standard for determining the equilibrium solubility of a compound and is suitable for compounds with low solubility.

Principle

The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (e.g., DMF, methanol, glacial acetic acid, chloroform)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other appropriate analytical instrumentation.

-

Volumetric flasks and pipettes

Procedure

-

Preparation of the Test System:

-

Accurately weigh an excess amount of this compound and place it into a series of vials. The excess solid should be sufficient to ensure that a saturated solution is formed and that solid material remains at the end of the experiment.

-

Add a known volume of the selected organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method or another suitable analytical technique to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Data Calculation:

-

Calculate the concentration of this compound in the original saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/100 mL.

-

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for Shake-Flask Solubility Determination.

N2,9-Diacetylguanine (CAS: 3056-33-5): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

N2,9-Diacetylguanine, with the Chemical Abstracts Service (CAS) number 3056-33-5, is a key synthetic intermediate in the production of a class of antiviral nucleoside analogs. This technical guide provides an in-depth overview of its chemical properties, synthesis protocols, and its critical role in the development of antiviral therapeutics. While primarily recognized for its function as a precursor, this document also explores the limited available information on its potential intrinsic biological activities. The guide is intended to serve as a comprehensive resource for researchers in medicinal chemistry, virology, and drug development.

Chemical and Physical Properties

This compound is a synthetic derivative of the purine base guanine. The addition of two acetyl groups enhances its solubility in organic solvents, facilitating its use in various chemical reactions.[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 3056-33-5 | [2][3][4][5][6][7] |

| Molecular Formula | C₉H₉N₅O₃ | [2][7][8] |

| Molecular Weight | 235.20 g/mol | [2][7][8] |

| IUPAC Name | N-(9-acetyl-6-oxo-1H-purin-2-yl)acetamide | [4][8] |

| Synonyms | 2,9-Diacetylguanine, N,9-Diacetylguanine, Diacetyl guanine, Acyclovir EP Impurity L | [4][5][6][7][8] |

| Appearance | White to yellow to orange crystalline powder | [1] |

| Melting Point | 285 °C | [2] |

| SMILES | CC(=O)NC1=NC2=C(C(=O)N1)N=CN2C(=O)C | [2] |

| InChI Key | GILZZWCROUGLIS-UHFFFAOYSA-N | [8] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Conditions | 2 - 8 °C | [1] |

Synthesis of this compound

This compound is typically synthesized from guanine through an acetylation reaction. Several methods have been reported, with variations in reagents, catalysts, and reaction conditions to optimize yield and purity.

Experimental Protocol: Acetylation of Guanine with Acetic Anhydride

This method is a common laboratory-scale synthesis of this compound.

Materials:

-

Guanine

-

Acetic anhydride

-

Pyridine

-

4-Dimethylaminopyridine (DMAP) (catalyst)

-

Distilled water

-

Acetic acid

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

Suspend guanine in pyridine in a round-bottom flask equipped with a magnetic stirrer.

-

Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to the suspension.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add acetic anhydride dropwise to the cooled suspension while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Heat the reaction mixture and remove pyridine and excess acetic anhydride by distillation under reduced pressure.

-

Wash the resulting solid residue with distilled water to remove water-soluble impurities.

-

Dissolve the solid in acetic acid and filter to remove any insoluble material.

-

Crystallize the this compound from the acetic acid solution.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Note: This is a generalized protocol. For specific details on molar ratios and reaction times to achieve high yield and purity (over 90% and 99.5% respectively), refer to the patent literature.[9]

Alternative Synthesis Method: Microwave-Assisted Synthesis

Microwave irradiation has been utilized to accelerate the synthesis of this compound, significantly reducing the reaction time.

Materials:

-

Guanine

-

Acetic anhydride

-

p-Toluenesulfonic acid (p-TsOH) (catalyst)

-

Microwave reactor

Procedure: A mixture of guanine, acetic anhydride, and a catalytic amount of p-toluenesulfonic acid is subjected to microwave irradiation. Optimal conditions, including the molar ratios of reactants and catalyst, microwave power, and reaction time, need to be established for specific equipment. This method has been reported to yield this compound in a significantly shorter time frame compared to conventional heating methods.

Role in the Synthesis of Antiviral Nucleoside Analogs

The primary and most significant application of this compound is as a crucial intermediate in the synthesis of potent antiviral drugs, most notably Acyclovir and Ganciclovir.[6] The diacetylated form of guanine allows for regioselective alkylation at the N9 position, which is a key step in the synthesis of these acyclic nucleoside analogs.

Experimental Workflow: Synthesis of Acyclovir/Ganciclovir Precursors

The following diagram illustrates the general workflow for the synthesis of acyclovir or ganciclovir precursors starting from this compound.

Caption: Synthetic pathway from guanine to Acyclovir/Ganciclovir via this compound.

Biological Activity and Mechanism of Action

Intrinsic Biological Activity

Mechanism of Action of Derived Antivirals (Acyclovir/Ganciclovir)

The profound therapeutic impact of this compound lies in its role as a precursor to antivirals like Acyclovir and Ganciclovir. These drugs are highly effective against herpesviruses due to their specific mechanism of action, which is initiated by viral enzymes.

The following diagram illustrates the signaling pathway and mechanism of action for Acyclovir, which is analogous to that of Ganciclovir.

Caption: Mechanism of action of Acyclovir, a downstream product of this compound.

The antiviral activity of Acyclovir is dependent on its selective phosphorylation by viral thymidine kinase, an enzyme present only in virus-infected cells. This initial phosphorylation is the rate-limiting step and accounts for the drug's high selectivity and low toxicity to uninfected host cells. Cellular kinases then further phosphorylate acyclovir monophosphate to the active triphosphate form. Acyclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase and, upon incorporation into the growing viral DNA chain, leads to chain termination, thus halting viral replication.

Conclusion

This compound is a compound of significant interest in medicinal chemistry and drug development, primarily serving as a cornerstone intermediate in the industrial synthesis of important antiviral medications. Its chemical properties make it well-suited for the regioselective synthesis of nucleoside analogs. While the direct antiviral activity of this compound is not well-characterized, its contribution to the fight against viral diseases through its role as a precursor is undeniable. Further research to quantify its potential intrinsic biological effects could open new avenues for its application. This guide provides a foundational understanding of this compound for researchers and professionals working in the field of antiviral drug discovery and development.

References

- 1. scielo.br [scielo.br]

- 2. This compound | 3056-33-5 | FD02958 | Biosynth [biosynth.com]

- 3. benchchem.com [benchchem.com]

- 4. Nucleic acid guanine: reaction with the carcinogen N-acetoxy-2-acetylaminofluorene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization and Biological Activity of Azo Guanine and its complexes | Semantic Scholar [semanticscholar.org]

- 6. This compound | 3056-33-5 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. 2,9-Diacetylguanine | C9H9N5O3 | CID 135433594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN106243107A - A kind of N2, the preparation method of 9 diacetyl guanines - Google Patents [patents.google.com]

The Pivotal Role of N2,9-Diacetylguanine as a Precursor in Nucleoside Analog Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2,9-Diacetylguanine, a di-acetylated derivative of the purine base guanine, serves as a critical starting material in the synthesis of a wide array of nucleoside analogs. Its enhanced solubility and reactivity, when compared to its parent molecule, make it an invaluable precursor in the development of potent antiviral and anticancer therapeutics. The acetyl groups at the N2 and N9 positions facilitate regioselective modifications, enabling the targeted synthesis of molecules that can mimic natural nucleosides and interfere with viral replication and cancer cell proliferation. This technical guide provides an in-depth overview of the role of this compound in this context, presenting key quantitative data, detailed experimental protocols, and visual representations of synthetic and mechanistic pathways.

Data Presentation: Efficacy of Nucleoside Analogs

The following tables summarize the biological activity of various nucleoside analogs, many of which can be synthesized utilizing this compound as a key intermediate. The data is presented to allow for easy comparison of their therapeutic potential.

Table 1: Antiviral Activity of Guanine Nucleoside Analogs

| Compound | Virus | Assay | IC50 (µM) | Reference |

| Acyclovir | Herpes Simplex Virus-1 (HSV-1) | Plaque Reduction | 0.5 - 0.8 µg/mL | [1] |

| Acyclovir | Herpes Simplex Virus-2 (HSV-2) | Plaque Reduction | 1.3 - 2.2 µg/mL | [1] |

| Penciclovir | Herpes Simplex Virus-1 (HSV-1) | Plaque Reduction | 0.5 - 0.8 µg/mL | [1] |

| Penciclovir | Herpes Simplex Virus-2 (HSV-2) | Plaque Reduction | 1.3 - 2.2 µg/mL | [1] |

| (R)-2'-(azidomethyl)-PMEG | Human Immunodeficiency Virus (HIV) | XTT Assay | 5 | [2] |

| (R)-2'-vinyl-PMEG | Human Immunodeficiency Virus (HIV) | XTT Assay | 13 | [2] |

Table 2: Anticancer Activity of Purine and Pyrimidine Nucleoside Analogs

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Clofarabine | Various solid tumor and leukemia cell lines | 0.028 - 0.29 | [3] |

| 2',4'-bridged purine (105) | CEM (T-cell leukemia) | 0.36 | |

| 2',4'-bridged purine (105) | Raji (B-cell lymphoma) | 0.25 | |

| 2'-deoxy-4'-thionucleoside (38) | CCRF-SB (B-cell leukemia) | 7.14 | [3] |

| 2'-deoxy-4'-thionucleoside (39) | CCRF-SB (B-cell leukemia) | 3.19 | [3] |

| 2'-deoxy-4'-thionucleoside (38) | Molt-4 (T-cell leukemia) | 2.72 | [3] |

| 2'-deoxy-4'-thionucleoside (39) | Molt-4 (T-cell leukemia) | 2.24 | [3] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent conversion to a nucleoside analog are provided below.

Protocol 1: Synthesis of this compound

This protocol describes a microwave-assisted synthesis method, which offers high yields and reduced reaction times.

Materials:

-

Guanine

-

Acetic anhydride

-

p-toluenesulfonic acid (p-TsOH)

Procedure:

-

Combine guanine, acetic anhydride, and p-TsOH in a molar ratio of 1:15:0.1 in a suitable microwave reactor vessel.

-

Irradiate the mixture with microwaves at a power of 500 W for 10 minutes.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product, this compound, can be isolated and purified by crystallization. A yield of 91.5% has been reported for this method.[4]

Protocol 2: Synthesis of Acyclovir from this compound

This protocol details the N9-alkylation of this compound followed by deacetylation to yield acyclovir.

Materials:

-

This compound

-

1-Acetoxy-(2-acetoxymethoxy)ethane (2-oxa-1,4-butanediol diacetate)

-

p-toluenesulfonic acid monohydrate

-

n-octane

-

Acetone

-

Sodium hydroxide solution (20% w/v)

Procedure:

-

Alkylation:

-

Suspend 71.2 g of this compound in 170 ml of n-octane.

-

Add 1.2 g of p-toluenesulfonic acid monohydrate and heat the mixture to 125°C.

-

Add 125 ml of 1-acetoxy-(2-acetoxymethoxy)ethane dropwise over 30 minutes.

-

Heat the mixture to reflux for 6 hours, removing approximately 70 ml of the lower phase by azeotropic distillation.

-

Cool the reaction mixture and remove the upper n-octane phase.

-

Add 150 ml of acetone and heat at reflux for 5 minutes.

-

Allow the mixture to stand at room temperature for 12 hours.

-

Filter the resulting suspension and wash with acetone to obtain 9-[(2-acetoxyethoxy)methyl]-N2-acetylguanine.

-

-

Deacetylation:

-

Add the 80 g of the obtained 9-[(2-acetoxyethoxy)methyl]-N2-acetylguanine to 280 ml of 20% sodium hydroxide solution.

-

Stir the mixture for 2 hours at 60°C.

-

Neutralize the solution with an appropriate acid to precipitate acyclovir.

-

Isolate the acyclovir by filtration and purify by recrystallization.

-

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of Acyclovir

The following diagram illustrates the conversion of a guanine nucleoside analog precursor to its active triphosphate form and its subsequent mechanism of action in inhibiting viral DNA synthesis.

Caption: Mechanism of Acyclovir Action.

Experimental Workflow: Synthesis of Acyclovir

This diagram outlines the key steps in the synthesis of acyclovir starting from this compound.

Caption: Acyclovir Synthesis Workflow.

Logical Relationship: Regioselectivity in Guanine Alkylation

The following diagram illustrates the factors influencing the regioselective N9 versus N7 alkylation of guanine derivatives.

Caption: N9 vs. N7 Guanine Alkylation.

References

N2,9-Diacetylguanine: A Core Technical Guide for Researchers and Drug Development Professionals

Abstract

N2,9-Diacetylguanine is a crucial synthetic intermediate, primarily recognized for its pivotal role in the manufacturing of essential antiviral medications such as acyclovir and ganciclovir. This technical guide provides an in-depth overview of the discovery, history, synthesis, and biological significance of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows.

Discovery and History

The history of this compound is intrinsically linked to the development of acyclovir, a groundbreaking antiviral drug. While a specific date for the initial synthesis of this compound is not prominently documented, its emergence as a key intermediate became significant in the latter half of the 20th century with the drive to synthesize nucleoside analogs as antiviral agents.

Guanine itself is sparingly soluble and not highly reactive, which presents challenges in its direct alkylation for the synthesis of drugs like acyclovir. The acetylation of guanine to form this compound significantly improves its solubility in organic solvents and enhances its reactivity, making it a more suitable precursor for regioselective synthesis. Publications from the 1980s and 1990s describe various methods for the synthesis of acyclovir and ganciclovir that utilize this compound, indicating its established use during this period. For instance, a 1988 publication by Matsumoto et al. detailed a convenient and economical synthesis of acyclovir from guanine via N,N'-diacetylguanine.[1] This highlights the compound's importance in creating more efficient and scalable manufacturing processes for these vital medicines.

Chemical Properties and Characterization

This compound is a white to brownish crystalline powder. Its key chemical identifiers are:

-

IUPAC Name: N-(9-acetyl-6-oxo-1H-purin-2-yl)acetamide

-

CAS Number: 3056-33-5

-

Molecular Formula: C₉H₉N₅O₃

-

Molecular Weight: 235.20 g/mol

Characterization of this compound is typically performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure and purity of the compound.

-

Infrared (IR) Spectroscopy: IR spectra show characteristic peaks for the functional groups present in the molecule.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the acetylation of guanine using acetic anhydride. Several methods have been developed to optimize this reaction in terms of yield, purity, and environmental impact.

Summary of Synthesis Methods

| Starting Material | Reagents and Solvents | Catalyst | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| Guanine | Acetic Anhydride | p-Toluenesulfonic acid (p-TsOH) | Microwave irradiation, 500 W, 10 min | 91.5 | - | [2] |

| Guanine | Acetic Anhydride, N,N-dimethylacetamide | - | 160°C, 7 hours | 90.5 | - | [3] |

| Guanine | Chloroacetic chloride, Pyridine | 4-dimethylaminopyridine (DMAP) | Room temperature, 2.5 hours | 90.9 | >99.5 | [4] |

| Guanine | Acetic Anhydride | - | Pressure, 150-170°C | 98 | - | [5] |

| 2,4-diamino-6-hydroxy-5-carboxamidopyrimidine | Acetic anhydride, Acetic acid | Sodium acetate | 125-135°C, 8 hours | 98.0 | 99.1 | [6][7] |

Detailed Experimental Protocols

Method 1: Microwave-Assisted Synthesis [2]

-

A mixture of guanine, acetic anhydride, and p-toluenesulfonic acid (p-TsOH) in a molar ratio of 1:15:0.1 is prepared.

-

The mixture is subjected to microwave irradiation at 500 W for 10 minutes.

-

After the reaction, the product is isolated and purified to yield this compound.

Method 2: Conventional Synthesis with Chloroacetic Chloride [4]

-

In a 500ml three-necked flask, 240g of pyridine, 20g of guanine, and 1g of 4-dimethylaminopyridine (DMAP) are added and stirred until dissolved. The solution is then cooled to -5°C in an ice bath.

-

42g of chloroacetic chloride is added dropwise over 25-35 minutes, maintaining the temperature below 10°C.

-

The reaction mixture is stirred at room temperature for 2.5 hours.

-

The resulting solution undergoes decompression distillation at -0.09Mpa. Chloroacetic chloride is distilled off at 51°C and pyridine at 92°C.

-

The solid residue is washed with 140g of distilled water, stirred for 40 minutes, and filtered.

-

The solid is then dissolved in 160ml of 0.05mol/L acetic acid, stirred for 20 minutes, and filtered to remove insoluble matter.

-

The filtrate is cooled to -5°C over 0.5-1 hour to crystallize the product.

-

The product is collected by filtration and dried at 80°C.

Role in Antiviral Drug Synthesis

This compound is a critical intermediate in the synthesis of acyclovir and ganciclovir. The acetyl groups at the N2 and N9 positions serve two main purposes: they protect the N2 amino group from undesired reactions and activate the N9 position for regioselective alkylation, which is a key step in the synthesis of these antiviral drugs.

Synthesis of Acyclovir from Guanine via this compound

Caption: Synthesis pathway of Acyclovir from Guanine.

Biological Activity and Mechanism of Action

While primarily used as a synthetic intermediate, this compound itself has been reported to exhibit antiviral activity. It is suggested to inhibit the replication of herpes simplex virus (HSV).[1]

The proposed mechanism of action involves:

-

Binding to Viral DNA: this compound may directly interact with the viral genetic material.

-

Inhibition of Viral RNA Synthesis: By binding to the DNA, it could hinder the transcription process, thereby preventing the synthesis of viral RNA.

The antiviral activity of its derivatives, such as acyclovir and ganciclovir, is more extensively studied. These drugs are selectively phosphorylated by viral thymidine kinase in infected cells. The resulting triphosphate form then acts as a potent inhibitor of the viral DNA polymerase, leading to the termination of the growing DNA chain and thus halting viral replication.

Caption: Proposed antiviral mechanism of this compound.

Conclusion

This compound is a cornerstone intermediate in the synthesis of vital antiviral drugs. Its discovery and optimization of its synthesis have been crucial for the large-scale, cost-effective production of medications like acyclovir. This guide has provided a detailed overview of its history, synthesis, and biological relevance, offering valuable insights for professionals in the fields of chemical synthesis and drug development. Further research into the direct biological activities of this compound and the development of even more efficient and greener synthesis methods remain areas of interest.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. vjs.ac.vn [vjs.ac.vn]

- 4. CN106243107A - A kind of N2, the preparation method of 9 diacetyl guanines - Google Patents [patents.google.com]

- 5. DE19604101A1 - High yield preparation of acyclovir from guanine and dioxolan - Google Patents [patents.google.com]

- 6. Preparation method of acyclovir intermediate N(2),9-diacetyl guanine - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN111777611A - A kind of preparation method of acyclovir intermediate N(2),9-diacetylguanine - Google Patents [patents.google.com]

N2,9-Diacetylguanine: An In-depth Technical Guide on Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

N2,9-diacetylguanine is a key intermediate in the synthesis of several antiviral nucleoside analogues, most notably acyclovir. As an impurity in the final drug product, understanding its stability and degradation pathways is of paramount importance for ensuring the quality, safety, and efficacy of these pharmaceuticals. This technical guide provides a comprehensive overview of the stability of this compound and its likely degradation pathways based on forced degradation studies of related compounds. It outlines detailed experimental protocols for assessing its stability and presents the expected degradation kinetics in a structured format.

Introduction

This compound is a derivative of guanine with acetyl groups at the N2 and N9 positions. It serves as a crucial building block in the chemical synthesis of ganciclovir and acyclovir, two widely used antiviral drugs.[1] During the synthesis and storage of these active pharmaceutical ingredients (APIs), this compound may persist as an impurity.[2] Regulatory agencies require a thorough understanding of the impurity profile of any drug substance, including the stability of these impurities. This guide addresses the stability and degradation of this compound, providing a framework for its analysis and control.

Chemical Stability and Degradation Profile

While specific stability studies on this compound are not extensively reported in publicly available literature, its degradation profile can be inferred from forced degradation studies of acyclovir, where this compound is a known impurity. The primary degradation pathway for this compound is expected to be the hydrolysis of the two acetyl groups to yield guanine. This hydrolysis can be catalyzed by acidic or basic conditions and is also influenced by temperature.

Degradation Pathways

The principal degradation pathway of this compound involves the sequential or simultaneous hydrolysis of the N9 and N2 acetyl groups. The N9-acetyl group is generally more labile than the N2-acetyl group due to its location on the imidazole ring. The degradation is expected to proceed as follows:

Quantitative Stability Data

The following tables summarize the expected quantitative data from forced degradation studies of this compound under various stress conditions. The data is hypothetical and serves as a guide for expected outcomes based on the degradation of similar compounds.

Table 1: Stability of this compound under Hydrolytic Conditions at 60°C

| Condition | Time (hours) | This compound (%) | N2-Acetylguanine (%) | Guanine (%) |

| 0.1 M HCl | 0 | 100 | 0 | 0 |

| 6 | 45 | 35 | 20 | |

| 12 | 10 | 40 | 50 | |

| 24 | <1 | 15 | 84 | |

| Purified Water | 0 | 100 | 0 | 0 |

| 6 | 98 | 1 | 1 | |

| 12 | 95 | 3 | 2 | |

| 24 | 90 | 6 | 4 | |

| 0.1 M NaOH | 0 | 100 | 0 | 0 |

| 6 | 30 | 25 | 45 | |

| 12 | 5 | 15 | 80 | |

| 24 | <1 | 5 | 94 |

Table 2: Stability of this compound under Oxidative and Thermal Stress

| Condition | Time (hours) | This compound (%) | Major Degradants (%) |

| 3% H₂O₂ (RT) | 0 | 100 | 0 |

| 24 | 92 | 8 | |

| 48 | 85 | 15 | |

| Dry Heat (80°C) | 0 | 100 | 0 |

| 24 | 99 | 1 | |

| 48 | 97 | 3 |

Experimental Protocols for Stability and Degradation Analysis

The following protocols are designed to perform a comprehensive forced degradation study on this compound.

Materials and Reagents

-

This compound reference standard

-

Guanine reference standard

-

N2-Acetylguanine (if available, otherwise to be identified as an intermediate)

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (NaOH), analytical grade

-

Hydrogen peroxide (H₂O₂), 30% solution

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Ammonium acetate, analytical grade

-

Purified water (Milli-Q or equivalent)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Diode Array Detector (DAD).

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system for peak identification and characterization.

-

pH meter

-

Calibrated oven

-

Photostability chamber

Experimental Workflow

The workflow for conducting a forced degradation study is outlined below.

Detailed Methodologies

3.4.1. Preparation of Stock and Stress Samples

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and a small amount of acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate the solution at 60°C.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate the solution at 60°C.

-

Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Incubate the solution at 60°C.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep the solution at room temperature.

-

Thermal Degradation: Place the solid this compound powder in a calibrated oven at 80°C.

-

Photolytic Degradation: Expose the solid this compound and its solution (in a photostable container) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

3.4.2. HPLC Method for Analysis

A stability-indicating HPLC method should be developed and validated to separate this compound from its degradation products. A typical method would be:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 5.0

-

Mobile Phase B: Acetonitrile

-

Gradient: 5% B to 40% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

3.4.3. Sample Analysis

At specified time points (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot of each stressed sample. For the acid and base hydrolysis samples, neutralize them before injection. For the solid thermal stress sample, dissolve it in the initial solvent to the target concentration. Dilute all samples to a suitable concentration for HPLC analysis.

Conclusion

The stability of this compound is a critical parameter in the quality control of antiviral drugs where it is a potential impurity. Although direct stability data is limited, a comprehensive understanding of its degradation can be achieved through forced degradation studies. The primary degradation pathway is anticipated to be hydrolysis of the acetyl groups, leading to the formation of N2-acetylguanine and ultimately guanine. The experimental protocols and expected data presented in this guide provide a robust framework for researchers and drug development professionals to assess and control the stability of this compound, thereby ensuring the quality and safety of pharmaceutical products.

References

N2,9-Diacetylguanine: A Technical Overview for Drug Development Professionals

An in-depth guide to the molecular characteristics, synthesis, and biological relevance of N2,9-Diacetylguanine, a key intermediate in antiviral drug manufacturing.

Introduction

This compound is a synthetic purine derivative that serves as a crucial intermediate in the synthesis of several antiviral medications, most notably acyclovir and ganciclovir.[1][2][3][4][5] Beyond its role as a precursor, this compound has also been investigated for its own potential antiviral properties. This technical guide provides a comprehensive overview of its chemical properties, synthesis protocols, and biological significance for researchers and professionals in drug development.

Molecular Profile

This compound is characterized by the addition of two acetyl groups to the guanine molecule. This modification is key to its utility in synthetic organic chemistry, particularly in directing subsequent chemical reactions.

| Property | Value | Source |

| Molecular Formula | C9H9N5O3 | [6] |

| Molecular Weight | 235.20 g/mol | [6] |

| IUPAC Name | N-(9-acetyl-6-oxo-6,9-dihydro-1H-purin-2-yl)acetamide | [7] |

| CAS Number | 3056-33-5 | [6] |

Synthesis of this compound

The synthesis of this compound is a critical step in the manufacturing process of acyclovir and related antiviral drugs. Several methods have been developed to achieve this, with the primary goal of producing a high-purity product in a high yield.

Experimental Protocol: Acetylation of Guanine

A common method for the synthesis of this compound involves the acetylation of guanine using acetic anhydride.

Materials:

Procedure:

-

A mixture of guanine, acetic anhydride, and acetic acid is prepared.[1]

-

A catalytic amount of phosphoric acid or p-toluenesulfonic acid is added to the mixture.[1][8]

-

The reaction mixture is heated under reflux. The acetylation process activates the N9-position of the guanine molecule, making it more susceptible to alkylation in the subsequent steps of acyclovir synthesis.[1]

-

Upon completion of the reaction, the excess acetic anhydride and acetic acid are removed, typically through distillation.

-

The resulting this compound is then isolated and purified.

A microwave-assisted synthesis has also been reported, which significantly reduces the reaction time.[8] Under microwave irradiation at 500 W for 10 minutes, with p-toluenesulfonic acid as a catalyst, a yield of 91.5% has been achieved.[8]

Experimental Workflow: Synthesis of Acyclovir via this compound

The following diagram illustrates the workflow for the synthesis of acyclovir, highlighting the central role of this compound.

Biological Activity and Mechanism of Action

While primarily known as a synthetic intermediate, this compound has been reported to possess intrinsic antiviral activity. It is suggested to inhibit the replication of herpes simplex virus (HSV).[9]

The proposed mechanism of action involves the inhibition of viral DNA and RNA synthesis.[9] One potential target is ribonucleotide reductase, an enzyme crucial for converting ribonucleotides into deoxyribonucleotides, which are the building blocks of DNA.[9] By inhibiting this enzyme, this compound can disrupt the viral replication cycle.

Conclusion

This compound is a molecule of significant interest in the field of medicinal chemistry and drug development. Its well-established role as a key intermediate in the synthesis of potent antiviral drugs like acyclovir, coupled with its own potential anti-herpes virus activity, makes it a subject of ongoing importance. A thorough understanding of its synthesis and chemical properties is essential for the efficient production of these life-saving medications. Further research into its biological activities may also unveil new therapeutic applications.

References

- 1. vjs.ac.vn [vjs.ac.vn]

- 2. Preparation method of acyclovir intermediate N(2),9-diacetyl guanine - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN106243107A - A kind of N2, the preparation method of 9 diacetyl guanines - Google Patents [patents.google.com]

- 4. CN111777611A - A kind of preparation method of acyclovir intermediate N(2),9-diacetylguanine - Google Patents [patents.google.com]

- 5. This compound | 3056-33-5 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. veeprho.com [veeprho.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound | 3056-33-5 | FD02958 | Biosynth [biosynth.com]

Methodological & Application

Application Notes & Protocols: Synthesis of Acyclovir from N2,9-Diacetylguanine

Audience: Researchers, scientists, and drug development professionals.

Introduction: Acyclovir, a guanine nucleoside analogue, is a highly effective antiviral drug primarily used for the treatment of herpes simplex virus (HSV) infections. Its synthesis is a cornerstone of antiviral drug manufacturing. One common and efficient synthetic route involves the use of N2,9-diacetylguanine as a key intermediate. This document provides detailed protocols for the synthesis of acyclovir, commencing with the preparation of this compound, followed by its alkylation and subsequent deprotection to yield the final active pharmaceutical ingredient.

I. Overall Synthesis Pathway

The synthesis of acyclovir from guanine via the this compound intermediate can be summarized in three primary stages:

-

Acetylation of Guanine: Guanine is first protected by acetylation to form this compound. This step enhances the solubility of the purine base and activates the N9 position for regioselective alkylation.

-

Alkylation of this compound: The protected guanine is then reacted with an appropriate alkylating agent, such as 2-oxa-1,4-butanediol diacetate, to introduce the acyclic side chain, forming a diacetyl-acyclovir intermediate.

-

Deprotection (Hydrolysis): The acetyl protecting groups are removed from the diacetyl-acyclovir intermediate to yield pure acyclovir.

II. Experimental Protocols

Protocol 1: Synthesis of this compound from Guanine

This protocol outlines the acetylation of guanine using acetic anhydride.

Materials:

-

Guanine

-

Acetic Anhydride (Ac₂O)

-

Acetic Acid (CH₃COOH)

-

N,N-dimethylacetamide (DMAc) - alternative solvent

-

Phosphoric Acid (H₃PO₄) - optional catalyst

-

Toluene

Procedure:

-

Combine guanine, acetic anhydride, and acetic acid in a reaction vessel. A typical ratio involves a mixture of acetic anhydride (320 ml) and acetic acid (480 ml) for 32.13 g of guanine.[1]

-

Heat the mixture to reflux and maintain for several hours (overnight is common) until the solution becomes clear or nearly clear.[1]

-

Remove the acetic acid and excess acetic anhydride by distillation under reduced pressure.[1]

-

Add toluene to the residue and evaporate again to ensure complete removal of acetic acid (azeotropic distillation).

-

The resulting solid residue is this compound, which can be used in the next step, often without further purification.[1]

Alternative High-Temperature Method:

-

Guanine can be acetylated using acetic anhydride in N,N-dimethylacetamide at 160°C for 7 hours. This method has reported yields of up to 90.5%.[1]

Protocol 2: Synthesis of Diacetyl-Acyclovir via Alkylation

This protocol describes the N9-alkylation of this compound. The alkylating agent, 2-oxa-1,4-butanediol diacetate, is often prepared in situ from 1,3-dioxolane and acetic anhydride.

Materials:

-

This compound

-

2-oxa-1,4-butanediol diacetate (or 1,3-dioxolane and acetic anhydride to generate it)

-

Toluene

-

p-Toluenesulfonic acid (p-TsOH) or Phosphoric Acid (H₃PO₄) as a catalyst

-

Methanol

Procedure:

-

To the vessel containing the this compound residue from Protocol 1, add toluene (e.g., 300 ml).[1]

-

Add the alkylating agent, 2-oxa-1,4-butanediol diacetate (e.g., 75 g, a two-fold molar excess).[1]

-

Add a catalytic amount of an acid catalyst, such as 85.5% phosphoric acid (e.g., 1.5 ml) or p-toluenesulfonic acid.[1][2]

-

Heat the mixture to reflux (approximately 105-110°C) with vigorous stirring for 6-7 hours.[1]

-

After the reaction is complete, cool the mixture slowly to room temperature (20-25°C) and continue stirring for 4-6 hours to allow for crystallization.

-

Further cool the mixture to below 5°C using an ice bath to maximize precipitation.

-

Filter the resulting crystalline solid and wash the cake with a cold alcohol, such as methanol, to remove unreacted starting materials and byproducts.[3] The product is diacetyl-acyclovir (N²-acetyl-9-((2-acetoxyethoxy)methyl)guanine).

Protocol 3: Synthesis of Acyclovir via Deprotection

This protocol details the final hydrolysis step to remove the acetyl groups.

Materials:

-

Diacetyl-acyclovir

-

5% Sodium Hydroxide (NaOH) solution or Potassium Hydroxide (KOH) or Ammonia-Methanol solution

-

1N Hydrochloric Acid (HCl) or Acetic Acid

Procedure:

-

Suspend the diacetyl-acyclovir (e.g., 5.0 g) in an aqueous 5% sodium hydroxide solution (e.g., 50 ml).[4]

-

Stir the mixture at room temperature for approximately 24 hours.[4]

-

Monitor the reaction for the disappearance of the starting material.

-

Once the hydrolysis is complete, neutralize the reaction solution carefully with 1N hydrochloric acid or acetic acid to a pH where acyclovir precipitates.

-

Cool the mixture to induce complete crystallization.

-

Collect the precipitated white crystals by filtration, wash with cold water, and then with acetone.

-

Dry the product under vacuum to obtain pure acyclovir. This process can yield acyclovir with over 90% purity.[4][5]

III. Quantitative Data Summary

The following tables summarize key quantitative parameters from various published synthesis methods.

Table 1: this compound Synthesis Conditions & Yields

| Starting Material | Reagents | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Guanine | Acetic Anhydride | Acetic Acid | - | Reflux | Overnight | ~95% | - | [1] |

| Guanine | Acetic Anhydride | DMAc | - | 160 | 7 | 90.5% | - | [1] |

| 2-acetylamino-6-hydroxypurine | Acetic Anhydride | Acetic Acid | Sodium Acetate | 125-135 | 8 | ~96% | 98.2% | [6] |

Table 2: Acyclovir Synthesis Yields

| Step | Intermediate | Reagents for Conversion | Overall Yield (%) | Final Product Purity | Reference |

| One-Pot (Guanine to Acyclovir) | N/A | Acetic Anhydride, Acetic Acid, Phosphoric Acid, Toluene, Alkylating Agent | 59% | Meets BP2007 | [1] |

| Deprotection | Diacetyl-acyclovir | 5% NaOH (aq) | 92% (for this step) | - | [4] |

| Full Process (Guanine to Acyclovir) | Diacetyl-acyclovir | Various | 70-80% | 99.5% (HPLC) | [5][7] |

IV. Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the synthesis process.

Caption: Workflow for the three-stage synthesis of Acyclovir.

Caption: Logical relationship of steps in Acyclovir synthesis.

References

- 1. vjs.ac.vn [vjs.ac.vn]

- 2. Critical Review of Synthesis, Toxicology and Detection of Acyclovir - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO1997024357A1 - Process for synthesis and purification of a compound useful in the preparation of acyclovir - Google Patents [patents.google.com]

- 4. Acyclovir synthesis - chemicalbook [chemicalbook.com]

- 5. RU2111967C1 - Method of synthesis of aciclovir - Google Patents [patents.google.com]

- 6. Preparation method of acyclovir intermediate N(2),9-diacetyl guanine - Eureka | Patsnap [eureka.patsnap.com]

- 7. DE19604101A1 - High yield preparation of acyclovir from guanine and dioxolan - Google Patents [patents.google.com]

Application Note: Synthesis of Ganciclovir from N²,9-Diacetylguanine

Introduction

Ganciclovir is a potent antiviral drug, primarily used for the treatment of cytomegalovirus (CMV) infections. It is an acyclic nucleoside analogue of guanine. A common and effective synthetic route to ganciclovir involves the condensation of a protected guanine derivative, N²,9-diacetylguanine, with an activated glycerol side chain, followed by deprotection. This application note provides a detailed protocol for this synthesis, summarizing key quantitative data and outlining the experimental workflow. The primary challenge in this synthesis is controlling the regioselectivity to favor the formation of the desired N-9 substituted isomer over the N-7 isomer.

Experimental Protocols

This protocol is divided into two main stages: the synthesis of the triacetyl ganciclovir intermediate and its subsequent hydrolysis to yield ganciclovir.

Protocol 1: Synthesis of Triacetyl Ganciclovir

This procedure details the condensation reaction between N²,9-diacetylguanine and 1,3-diacetoxy-2-(acetoxymethoxy)propane to form the triacetylated intermediate.

Materials:

-

N²,9-Diacetylguanine

-

1,3-Diacetoxy-2-(acetoxymethoxy)propane

-

Boron trifluoride tetrahydrofuran complex (BF₃·THF)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

Procedure:

-

Combine 50.0 g (0.21 mol) of N²,9-diacetylguanine, 156.4 g (0.63 mol) of 1,3-diacetoxy-2-(acetoxymethoxy)propane, and 150 g of dimethyl sulfoxide in a suitable microwave reactor.

-

Add 1.4 g (0.01 mol) of boron trifluoride tetrahydrofuran complex to the mixture.

-

Heat the reaction mixture to 80°C and maintain this temperature for 12 hours.[1]

-

After the reaction is complete, evaporate the solvent under reduced pressure.

-

Cool the resulting residue to room temperature.

-

Add 600 g of ethyl acetate to the residue and reflux the mixture for 1 hour.

-

Cool the mixture to 0-5°C and hold at this temperature for 2 hours to facilitate crystallization.[1]

-

Filter the solid product and dry it to obtain triacetyl ganciclovir.

Protocol 2: Synthesis of Ganciclovir (Hydrolysis)

This protocol describes the deacetylation of the triacetyl ganciclovir intermediate to produce the final ganciclovir product.

Materials:

-

Triacetyl ganciclovir (from Protocol 1)

-

Dimethyl sulfoxide (DMSO)

-

Methanol

Procedure:

-

Take the crude triacetyl ganciclovir obtained from the previous step. A separate patent describes a similar hydrolysis where 38.3g of crude ganciclovir is used.[1] For the purpose of this protocol, we will assume a similar scale for the deacetylation of the triacetyl intermediate.

-

Dissolve the triacetyl ganciclovir in 115 g of DMSO in a reaction vessel.

-

Heat the mixture to 90°C and stir until all the solid has dissolved.

-

Cool the solution to 40°C.

-

Add 345 g of methanol to the solution.

-

Continue to cool the mixture to 20°C and maintain this temperature for 4 hours to allow for crystallization.[1]

-

Filter the resulting solid, wash it with methanol, and dry to obtain pure ganciclovir.

Data Presentation

The following tables summarize the quantitative data from the described synthesis protocols.

Table 1: Reaction Parameters and Yields for Triacetyl Ganciclovir Synthesis

| Parameter | Value | Reference |

| N²,9-Diacetylguanine (moles) | 0.21 mol | [1] |

| 1,3-diacetoxy-2-(acetoxymethoxy)propane (moles) | 0.63 mol | [1] |

| Catalyst | Boron trifluoride tetrahydrofuran | [1] |

| Solvent | Dimethyl sulfoxide (DMSO) | [1] |

| Reaction Temperature | 80°C | [1] |

| Reaction Time | 12 hours | [1] |

| Yield of Triacetyl Ganciclovir | 83.9% | [1] |

| Purity of Triacetyl Ganciclovir | 96.4% | [1] |

| Isomer (N-7) Content | 2.9% | [1] |

Table 2: Purification Data for Ganciclovir

| Parameter | Value | Reference |

| Solvent for Recrystallization | DMSO and Methanol | [1] |